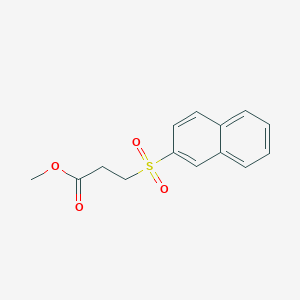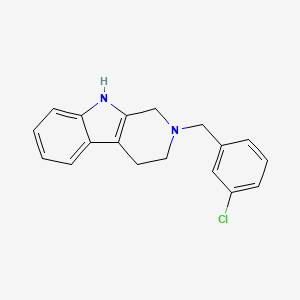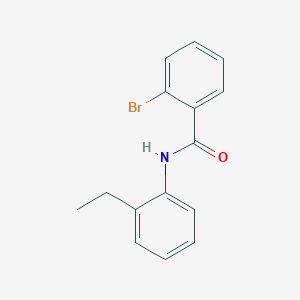![molecular formula C19H23ClN2O2 B5626340 3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626340.png)
3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine dione derivatives often involves the condensation of α-amino acid esters with carbonyl compounds, followed by cyclization and acylation steps. For instance, pyrrolidine-2,4-diones can be acylated at C-3 by acid chlorides of various acids in the presence of Lewis acids, with boron trifluoride–diethyl ether being notably efficient (Jones et al., 1990). Moreover, the one-step synthesis of pyrrole derivatives from the condensation of 1,3-diones shows the versatility and efficiency of these synthetic routes (Klappa et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrrolidine dione derivatives reveals significant insights into their chemical behavior. X-ray molecular structure analysis has been employed to determine the precise arrangement of atoms within these compounds, offering a detailed understanding of their molecular geometry (Jones et al., 1990).
Chemical Reactions and Properties
Pyrrolidine dione derivatives undergo various chemical reactions, including acylation, isomerization, and condensation, which are pivotal for their functionalization and application in different chemical contexts. These reactions are often influenced by the presence of Lewis acids, which can facilitate the acylation process and lead to the formation of complex structures (Jones et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-13-9-11-15(12-10-13)22-18(23)16(20)17(19(22)24)21(2)14-7-5-4-6-8-14/h9-12,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQISMWRAWUMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5626257.png)
![3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5626265.png)



![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1,7-dimethyl-1H-indole](/img/structure/B5626302.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5626310.png)
![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5626312.png)


![8-[2-(2-ethylphenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626337.png)

![N-(2-fluorophenyl)-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5626365.png)